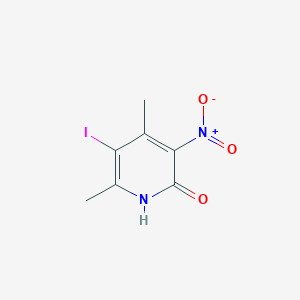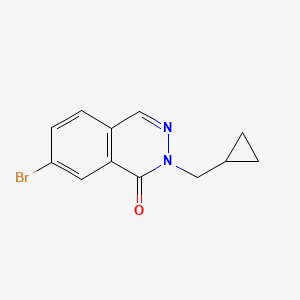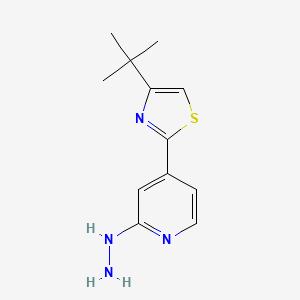
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a tert-butyl group and a pyridine ring with a hydrazinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.
Substitution with tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the pyridine ring with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or infectious diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated.
類似化合物との比較
Similar Compounds
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)imidazole: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
4-(tert-Butyl)-2-(2-hydrazinylpyridin-4-yl)thiazole is unique due to the presence of both a thiazole ring and a hydrazinyl group, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H16N4S |
|---|---|
分子量 |
248.35 g/mol |
IUPAC名 |
[4-(4-tert-butyl-1,3-thiazol-2-yl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C12H16N4S/c1-12(2,3)9-7-17-11(15-9)8-4-5-14-10(6-8)16-13/h4-7H,13H2,1-3H3,(H,14,16) |
InChIキー |
SFTLQHBQUZLUKK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC(=NC=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11794804.png)


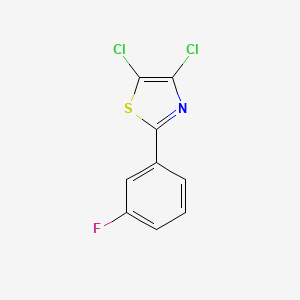
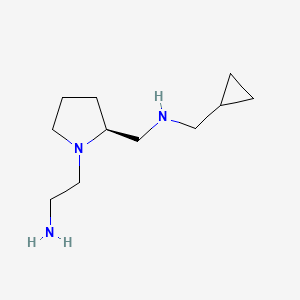


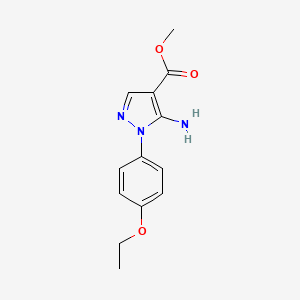

![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)

